15-Deoxy-delta-12,14-prostaglandin J2

Catalog No.
S004481
CAS No.
87893-55-8
M.F
C20H28O3
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-Deoxy-delta-12,14-prostaglandin J2

CAS Number

87893-55-8

Product Name

15-Deoxy-delta-12,14-prostaglandin J2

IUPAC Name

(Z)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1

InChI Key

VHRUMKCAEVRUBK-GODQJPCRSA-N

SMILES

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O

Synonyms

15-deoxy-12,14-prostaglandin J2, 15-deoxy-delta(12,14)-prostaglandin J2, 15-deoxy-delta(12,14)PGJ2, 15-deoxy-delta-12,14-prostaglandin J2

Canonical SMILES

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O

Isomeric SMILES

CCCCC/C=C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O

Description

The exact mass of the compound 15-Deoxy-delta-12,14-prostaglandin J2 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins D - Supplementary Records. It belongs to the ontological category of prostaglandins J in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Eicosanoids [FA03] -> Prostaglandins [FA0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-inflammatory Effects

15d-PGJ2 has been shown to possess anti-inflammatory properties. Studies suggest it can inhibit the production of inflammatory mediators like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) [“15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway”()]. This effect is believed to be partially mediated by its interaction with a cellular receptor known as peroxisome proliferator-activated receptor gamma (PPARγ) [“15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma”()].

Regulation of Cell Differentiation

Research suggests 15d-PGJ2 may play a role in regulating cell differentiation, particularly towards fat cells (adipocytes). It has been shown to stimulate adipogenesis (formation of fat cells) in cultured fibroblasts [“15-deoxy-Δ12,14-Prostaglandin J2 (15-deoxy-Δ12,14-PGJ2, CAS Number: 87893-55-8)”()]. This suggests it might be involved in fat cell development and metabolism.

Potential Therapeutic Applications

Due to its anti-inflammatory and adipogenic properties, 15d-PGJ2 is being explored for its potential therapeutic applications in various diseases. These include:

  • Metabolic disorders: The insulin-sensitizing effects of 15d-PGJ2 are being investigated for potential treatment of type 2 diabetes [“15-deoxy-Δ12,14-Prostaglandin J2 (15-deoxy-Δ12,14-PGJ2, CAS Number: 87893-55-8)”()].
  • Inflammatory diseases: The anti-inflammatory properties of 15d-PGJ2 suggest potential applications in treating inflammatory conditions like arthritis and psoriasis.

15-Deoxy-delta-12,14-prostaglandin J2 is a cyclopentenone prostaglandin derived from arachidonic acid. It is classified as an unsaturated carboxylic acid with a molecular formula of C20H28O3 and a molecular weight of approximately 316.4 g/mol. This compound features a complex structure that includes a five-membered ring and highly reactive alpha- and beta-unsaturated carbonyl groups, allowing it to covalently modify proteins and influence their functions. As a natural ligand for the peroxisome proliferator-activated receptor gamma, it plays significant roles in various biological processes, including inflammation and metabolism .

The synthesis of 15-Deoxy-delta-12,14-prostaglandin J2 involves the dehydration of prostaglandin D2, resulting in the elimination of two water molecules. This reaction is catalyzed by enzymes such as cyclooxygenases, which convert arachidonic acid into various prostaglandins through a series of enzymatic transformations . The compound's reactivity is primarily attributed to its electrophilic carbonyl groups, which can engage in Michael addition reactions with nucleophiles, impacting multiple signaling pathways within cells .

15-Deoxy-delta-12,14-prostaglandin J2 exhibits a wide range of biological activities. It is recognized for its anti-inflammatory properties, acting as an inhibitor of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Additionally, it has been shown to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein-1 pathways, which are critical in inflammatory responses . Furthermore, this compound has demonstrated potential in cancer therapy by inhibiting tumor cell proliferation and inducing apoptosis through various mechanisms .

The synthesis of 15-Deoxy-delta-12,14-prostaglandin J2 can be achieved through several methods:

  • Enzymatic Conversion: Utilizing cyclooxygenase enzymes to convert arachidonic acid into prostaglandins, followed by dehydration.
  • Chemical Synthesis: Employing organic synthesis techniques to construct the cyclopentenone structure from simpler precursors.
  • Total Synthesis: A more complex approach involving multiple synthetic steps to assemble the entire molecule from basic organic compounds.

Each method varies in efficiency and yield depending on the specific conditions and reagents used .

15-Deoxy-delta-12,14-prostaglandin J2 has several applications in biomedical research and potential therapeutic areas:

  • Anti-inflammatory Treatments: Its ability to inhibit inflammatory pathways makes it a candidate for developing treatments for chronic inflammatory diseases.
  • Cancer Therapy: Investigated for its role in inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Metabolic Disorders: As a PPAR-gamma agonist, it may play a role in managing conditions related to obesity and diabetes by promoting adipocyte differentiation .

Studies have highlighted the interactions between 15-Deoxy-delta-12,14-prostaglandin J2 and various cellular signaling pathways:

  • Nuclear Factor Kappa-light-chain-enhancer of Activated B Cells: Inhibition of this pathway leads to reduced expression of pro-inflammatory cytokines.
  • Activator Protein-1: Differential modulation based on cell type suggests potential therapeutic strategies for managing preterm labor by influencing myocyte activity .
  • Peroxisome Proliferator-Activated Receptor Gamma: Binding to this receptor enhances insulin sensitivity and lipid metabolism, indicating its role in metabolic regulation .

Several compounds share structural or functional similarities with 15-Deoxy-delta-12,14-prostaglandin J2. Here are some notable examples:

Compound NameStructure SimilarityBiological Activity
Prostaglandin D2YesMediates sleep regulation and immune response
Prostaglandin E2YesInvolved in inflammation and pain signaling
Delta-12-Prostaglandin J2YesExhibits anti-inflammatory properties
9-Deoxy-Prostaglandin E2YesModulates vascular tone and renal function

15-Deoxy-delta-12,14-prostaglandin J2 is unique due to its specific binding affinity for PPAR-gamma and its potent anti-inflammatory effects that can be selectively modulated based on cell type. This specificity highlights its potential as a therapeutic agent distinct from other prostaglandins that may not exhibit the same level of selectivity or efficacy in targeting specific pathways .

Physical Description

Solid

XLogP3

5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

316.20384475 g/mol

Monoisotopic Mass

316.20384475 g/mol

Heavy Atom Count

23

LogP

3.983

Appearance

Assay:≥97%A solution in methyl acetate

UNII

ALI977775J

MeSH Pharmacological Classification

Immunologic Factors

Other CAS

87893-55-8

Use Classification

Fatty Acyls [FA] -> Eicosanoids [FA03] -> Prostaglandins [FA0301]

Dates

Modify: 2023-09-13

Explore Compound Types